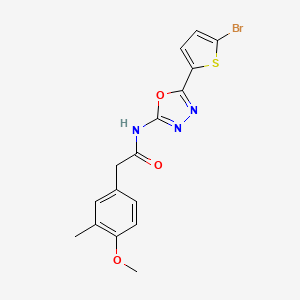

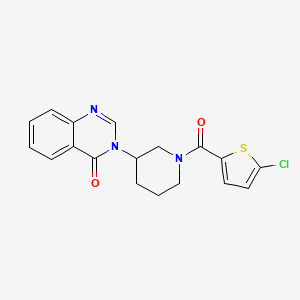

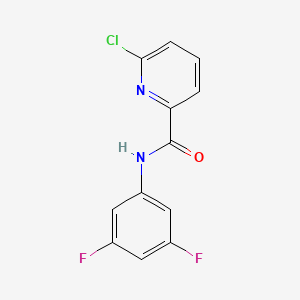

3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.

Applications De Recherche Scientifique

Antimicrobial Activity

Research by Naganagowda and Petsom (2011) explored the synthesis of new quinazolinone derivatives, exhibiting antimicrobial activities. These compounds, including derivatives similar in structure to "3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one," were tested against various bacterial and fungal strains, showcasing potential as antimicrobial agents due to their structural attributes (Naganagowda & Petsom, 2011).

Antihypertensive Agents

A study by Takai et al. (1986) involved the synthesis of piperidine derivatives with a quinazoline ring system, evaluating their potential as antihypertensive agents. The research identified specific derivatives that exhibited significant hypotensive effects in animal models, indicating the therapeutic potential of such compounds in treating hypertension (Takai et al., 1986).

Antitubercular Agents

The evaluation of 2,4-diaminoquinazoline series for anti-tubercular activity was conducted by Odingo et al. (2014). This research focused on identifying lead candidates for tuberculosis drug discovery, demonstrating that specific derivatives within this series possess bactericidal activity against Mycobacterium tuberculosis, both in replicating and non-replicating states. These findings highlight the potential of quinazolinone derivatives in the development of new tuberculosis treatments (Odingo et al., 2014).

Antipsychotic Agents

Research into heterocyclic carboxamides as potential antipsychotic agents was conducted by Norman et al. (1996). This study explored the binding affinity of these compounds to dopamine and serotonin receptors, indicating their possible use as antipsychotic drugs. Among the compounds tested, certain derivatives showed promising in vivo activities, suggesting their potential in the development of new antipsychotic medications (Norman et al., 1996).

Biosensor Development

Karimi-Maleh et al. (2014) described the use of a carbon paste electrode modified by quinazoline derivatives for the electrocatalytic oxidation of glutathione and amoxicillin. This novel biosensor, featuring a ZnO/CNTs nanocomposite modified electrode, showcases the application of quinazolinone derivatives in the development of sensitive and selective sensors for biological and pharmaceutical analyses (Karimi-Maleh et al., 2014).

Propriétés

IUPAC Name |

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c19-16-8-7-15(25-16)18(24)21-9-3-4-12(10-21)22-11-20-14-6-2-1-5-13(14)17(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZOLNZSLIDZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)N3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

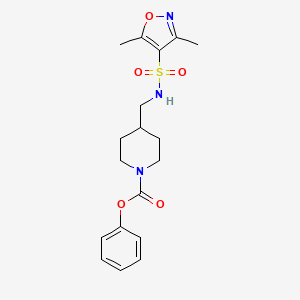

![Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2978069.png)

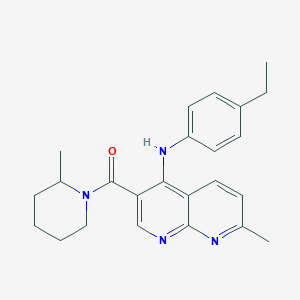

![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)

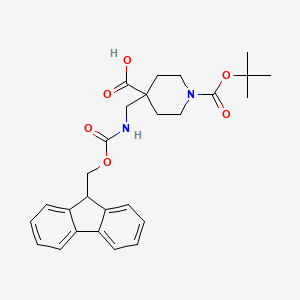

![Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978078.png)